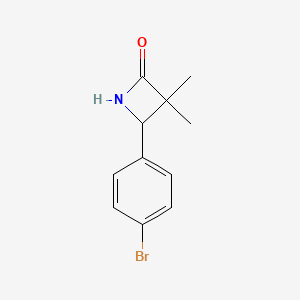4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one
CAS No.: 1862787-06-1
Cat. No.: VC7254308
Molecular Formula: C11H12BrNO
Molecular Weight: 254.127
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1862787-06-1 |
|---|---|
| Molecular Formula | C11H12BrNO |
| Molecular Weight | 254.127 |
| IUPAC Name | 4-(4-bromophenyl)-3,3-dimethylazetidin-2-one |
| Standard InChI | InChI=1S/C11H12BrNO/c1-11(2)9(13-10(11)14)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,13,14) |
| Standard InChI Key | GOYFRJCGKBXHGA-UHFFFAOYSA-N |
| SMILES | CC1(C(NC1=O)C2=CC=C(C=C2)Br)C |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Bonding
4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (C₁₁H₁₂BrNO) features a strained azetidin-2-one ring, a four-membered lactam structure common to β-lactam antibiotics. The bromophenyl moiety occupies the 4-position of the azetidinone ring, while two methyl groups at the 3-position introduce steric bulk (Figure 1) . The SMILES notation (CC1(C(NC1=O)C2=CC=C(C=C2)Br)C) confirms the connectivity, with the lactam carbonyl at position 2 and bromine para to the phenyl-azetidinone junction .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂BrNO | |
| Molecular Weight (g/mol) | 270.13 | |
| InChI Key | GOYFRJCGKBXHGA-UHFFFAOYSA-N |
Table 2: Collision Cross-Section Predictions
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 254.01750 | 147.1 |
| [M+Na]+ | 275.99944 | 147.4 |
| [M-H]- | 252.00294 | 145.9 |
Synthetic Considerations and Challenges
Retrosynthetic Analysis
While no explicit synthesis protocols exist for this compound, analogous azetidinones are typically constructed via:
-
Staudinger Cycloaddition: Ketene-imine [2+2] cycloadditions, though stereochemical control remains challenging.
-
Ring-Closing Metathesis: For strained systems, though limited by catalyst compatibility with bromoarenes.
-
Lactamization Strategies: Nucleophilic attack of β-amino alcohols on activated carbonyls, requiring careful protecting group management.
Purification and Stability
The bromophenyl group’s electron-withdrawing nature likely accelerates lactam ring hydrolysis under basic conditions, necessitating anhydrous handling. Chromatographic purification would exploit the compound’s moderate polarity (logP ~2.8 estimated), though recrystallization from ethanol/toluene mixtures may prove effective based on related systems .
Computational and Experimental Data Gaps
Unresolved Structural Features
-
Crystal Structure: No single-crystal XRD data exists to confirm the lactam ring’s puckering geometry or dihedral angles.
-
Tautomerism Potential: The enolizable α-hydrogen adjacent to the carbonyl could permit keto-enol tautomerism, impacting reactivity.
Spectroscopic Predictions
-
IR Spectroscopy: A strong ν(C=O) stretch ~1750 cm⁻¹ expected for the strained lactam.
-
NMR Signatures:
-
¹H: Downfield-shifted H-2 proton (~4.3 ppm due to deshielding by the carbonyl)
-
¹³C: Lactam carbonyl carbon ~170 ppm
-
Industrial and Materials Science Applications
Catalytic Applications
As a ligand precursor, the tertiary amine could coordinate transition metals. Bromine’s leaving group capacity might enable metallacycle formation in cross-coupling reactions .
Future Research Directions
-
Synthetic Method Development: Optimize enantioselective routes using chiral auxiliaries or asymmetric catalysis.
-
ADMET Profiling: Predict absorption/distribution parameters via in silico models (e.g., SwissADME).
-
Polymer Chemistry: Investigate thermal ring-opening polymerization kinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume